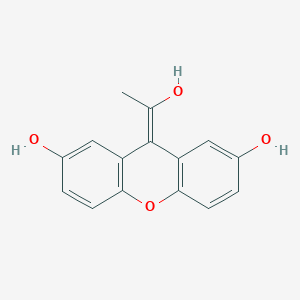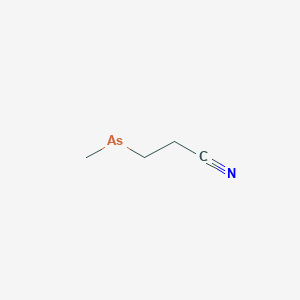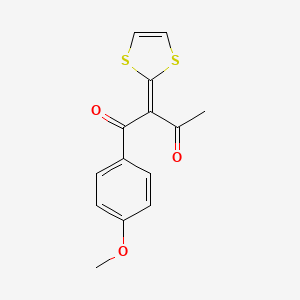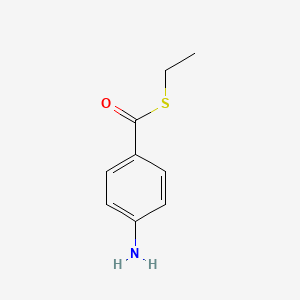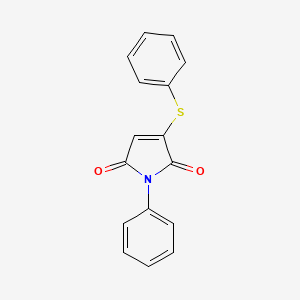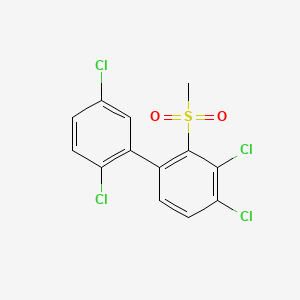
1,1'-Biphenyl, 2',3,4,5'-tetrachloro-2-(methylsulfonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is a chlorinated biphenyl compound It is characterized by the presence of four chlorine atoms and a methylsulfonyl group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions often include elevated temperatures and controlled reaction times to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where biphenyl is exposed to chlorine gas under controlled conditions. The methylsulfonyl group can be introduced through a subsequent reaction involving methylsulfonyl chloride and a suitable base, such as sodium hydroxide, to facilitate the substitution reaction.
化学反応の分析
Types of Reactions
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, resulting in less chlorinated biphenyls.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various chlorinated biphenyl derivatives, sulfone compounds, and substituted biphenyls depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.
Biology: Research on its biological effects helps in understanding the impact of PCBs on living organisms.
Medicine: Studies on its toxicological properties contribute to the development of safety guidelines and regulations.
Industry: It is used in the development of materials with specific chemical properties, such as flame retardants and plasticizers.
作用機序
The mechanism of action of 1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and disrupt the function of cellular membranes and proteins. It may also interfere with enzyme activity and signal transduction pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
類似化合物との比較
Similar Compounds
- 1,1’-Biphenyl, 2,3,4,5-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4,4’-tetrachloro-
- 1,1’-Biphenyl, 3,3’,4,4’-tetrachloro-
- 1,1’-Biphenyl, 2,3’,4’,5-tetrachloro-
Uniqueness
1,1’-Biphenyl, 2’,3,4,5’-tetrachloro-2-(methylsulfonyl)- is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological systems, differentiating it from other chlorinated biphenyls.
特性
CAS番号 |
106418-98-8 |
|---|---|
分子式 |
C13H8Cl4O2S |
分子量 |
370.1 g/mol |
IUPAC名 |
1,2-dichloro-4-(2,5-dichlorophenyl)-3-methylsulfonylbenzene |
InChI |
InChI=1S/C13H8Cl4O2S/c1-20(18,19)13-8(3-5-11(16)12(13)17)9-6-7(14)2-4-10(9)15/h2-6H,1H3 |
InChIキー |
VNEMIQIOOJQSFP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=C(C=CC(=C1Cl)Cl)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


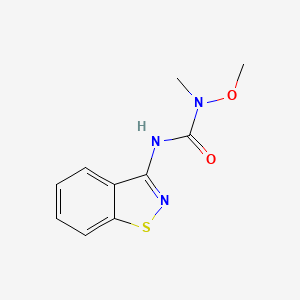
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
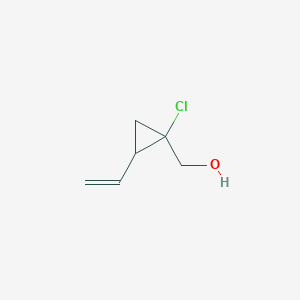
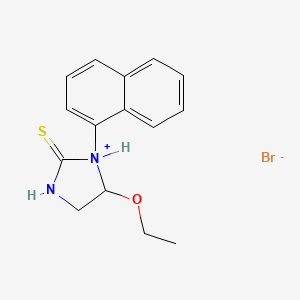
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)

